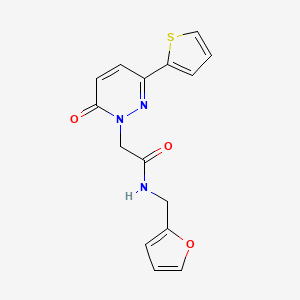

3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

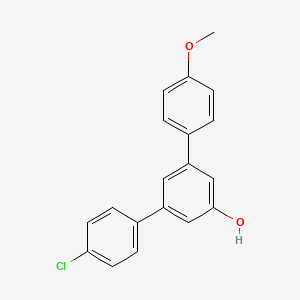

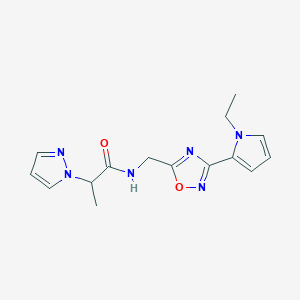

The compound “3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone” is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline moiety, which is a type of heterocyclic compound . The “3-(4-methoxyphenoxy)-1-methyl” part suggests that there is a methoxy group (-OCH3) and a methyl group (-CH3) attached to the quinoxalinone ring.

Molecular Structure Analysis

The molecular structure of this compound would be based on the quinoxalinone ring, with the methoxyphenoxy and methyl groups attached at the 3rd and 1st positions, respectively. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis

Quinoxalinones can participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring. The presence of the methoxyphenoxy and methyl groups may also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the quinoxalinone ring and the attached groups. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Scientific Research Applications

Pharmacological Profile

3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone, due to its quinoxalinone structure, is part of a broader category of compounds that have shown diverse pharmacological activities. Quinoxalinone derivatives have been extensively studied for their significant pharmacological actions such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. These compounds serve as crucial skeletons for the design of biologically active compounds, both natural and synthetic. Their versatility in organic synthesis and drug development highlights their potential as a pivotal tool for chemists aiming to develop new therapeutic agents with improved efficacy and safety (Ramli et al., 2014).

Anticorrosive Properties

Quinoxalinone derivatives, including those structurally related to this compound, have found applications as anticorrosive materials. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surfaces. The presence of polar substituents enhances their adsorption and interaction with metal atoms, showcasing their utility in protecting materials from corrosion (Verma et al., 2020).

Biomedical Applications

Quinoxaline derivatives, including the specific compound , are known for their wide variety of biomedical applications. Modifying the quinoxaline structure can yield compounds with notable antimicrobial activities and potential treatments for chronic and metabolic diseases. This adaptability underscores the importance of quinoxaline and its derivatives in medicinal chemistry, providing a rich source of compounds for drug discovery and development (Pereira et al., 2015).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, quinoxalinone derivatives are utilized for their unique properties. Hexaazatriphenylene (HAT) derivatives, closely related to quinoxalinone structures, have been employed in various applications, including semiconductors, sensors, and energy storage materials. These compounds' electron-deficient, rigid, and planar aromatic systems make them suitable for a wide range of molecular and macromolecular systems, highlighting their significance beyond pharmacological applications (Segura et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(4-methoxyphenoxy)-1-methylquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-18-14-6-4-3-5-13(14)17-15(16(18)19)21-12-9-7-11(20-2)8-10-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHJDOYDSZZVJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)OC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2642846.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2642853.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2642859.png)

![(1H-benzo[d]imidazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2642861.png)